Loxoprofen (sodium salt)
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Overview
Description
Loxoprofen (sodium salt) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivatives group. It is commonly used to treat pain and inflammation associated with musculoskeletal conditions, such as arthritis and soft tissue injuries . Loxoprofen is marketed under various trade names in different countries, including Loxonin in Japan and Brazil .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Loxoprofen (sodium salt) involves several key steps:
Reaction of 2-(4-bromomethylphenyl)propionic acid with concentrated sulfuric acid and methanol: to obtain 2-(4-bromomethylphenyl)methyl propionate.
Reaction of the intermediate with dimethyl adipate and sodium methoxide in methanol: to form another intermediate compound.
Reaction of the intermediate with acetate, water, and concentrated sulfuric acid: to obtain a further intermediate.
Final reaction with acetone and sodium hydroxide: to yield Loxoprofen (sodium salt).
Industrial Production Methods: The industrial production of Loxoprofen (sodium salt) follows similar synthetic routes but is optimized for large-scale manufacturing. The process is designed to ensure high purity, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Loxoprofen (sodium salt) undergoes various chemical reactions, including:
Oxidation: Loxoprofen can be oxidized under certain conditions, leading to the formation of degradation products.
Reduction: The compound can be reduced to its alcohol form, which is the active metabolite.
Substitution: Loxoprofen can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often require strong bases or nucleophiles like sodium hydroxide.
Major Products Formed:
Oxidation: Degradation products.
Reduction: Active trans-alcohol metabolite.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Loxoprofen (sodium salt) has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of NSAID synthesis and degradation.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Extensively studied for its analgesic and anti-inflammatory properties. It is used in clinical trials to evaluate its efficacy and safety in treating various conditions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Loxoprofen (sodium salt) is a prodrug that is rapidly converted to its active trans-alcohol metabolite in the body. This active form is a potent and non-selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). By inhibiting these enzymes, Loxoprofen reduces the synthesis of prostaglandins, which are mediators of pain, fever, and inflammation .
Comparison with Similar Compounds
Ibuprofen: Another propionic acid derivative NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: A longer-acting NSAID in the same class, often used for chronic pain management.
Ketoprofen: Known for its potent anti-inflammatory effects and used in both oral and topical formulations.
Uniqueness of Loxoprofen: Loxoprofen is unique in its rapid conversion to the active metabolite, providing quick onset of action. It is also available in various formulations, including oral, transdermal patches, and gels, offering flexibility in administration .
Properties
Molecular Formula |
C15H19NaO3 |
---|---|
Molecular Weight |
270.30 g/mol |
IUPAC Name |
sodium;hydride;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C15H18O3.Na.H/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16;;/h5-8,10,13H,2-4,9H2,1H3,(H,17,18);;/q;+1;-1 |
InChI Key |
AIORKRRIBBOUNC-UHFFFAOYSA-N |
Canonical SMILES |
[H-].CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O.[Na+] |
Origin of Product |
United States |
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